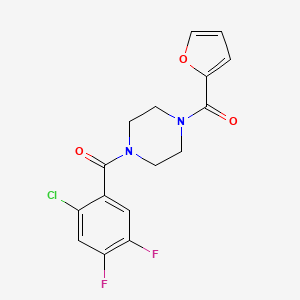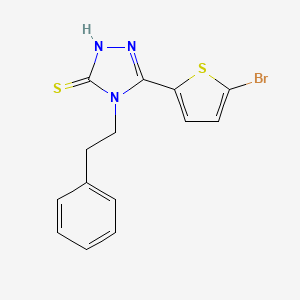
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furoyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer and autoimmune diseases.
Wirkmechanismus
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furoyl)piperazine selectively binds to the active site of BTK and inhibits its activity. This leads to the downregulation of downstream signaling pathways, including the NF-κB and MAPK pathways, which are involved in B-cell proliferation and survival. Additionally, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furoyl)piperazine has been found to induce apoptosis in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furoyl)piperazine has potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been found to be effective in treating autoimmune diseases such as rheumatoid arthritis and lupus. 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furoyl)piperazine has been shown to have a favorable safety profile, with manageable side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furoyl)piperazine is its high potency and selectivity for BTK. This makes it a promising candidate for the treatment of B-cell malignancies and autoimmune diseases. However, one limitation is that its efficacy may be reduced in patients with mutations in the BTK gene. Additionally, further studies are needed to determine the optimal dosing and treatment duration for 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furoyl)piperazine.
Zukünftige Richtungen
For 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furoyl)piperazine include exploring its potential in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine its efficacy in treating other types of cancer and autoimmune diseases. The development of more potent and selective BTK inhibitors may also be an area of future research.
Synthesemethoden
The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furoyl)piperazine involves several steps, including the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 4-(2-furoyl)piperazine in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furoyl)piperazine has been extensively studied for its potential in treating various types of cancer and autoimmune diseases. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies and autoimmune diseases.
Eigenschaften
IUPAC Name |
[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF2N2O3/c17-11-9-13(19)12(18)8-10(11)15(22)20-3-5-21(6-4-20)16(23)14-2-1-7-24-14/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRMEQHJCAWRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4877097.png)
![N-[3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4877102.png)
![3-({5-[3-(2-ethoxy-2-oxoethoxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B4877112.png)

![2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4877122.png)

![methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4877129.png)
![ethyl [1,1-dimethyl-2-({[(3-methylphenyl)amino]carbonyl}oxy)ethyl]carbamate](/img/structure/B4877132.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B4877134.png)

![5-(4-fluorophenyl)-2-(4-morpholinylcarbonyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4877145.png)
![methyl {4-[(4-fluorobenzoyl)amino]phenoxy}acetate](/img/structure/B4877148.png)

![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B4877176.png)